
GAT107
Descripción general
Descripción
GAT107 es un modulador alostérico positivo y agonista novedoso y potente del receptor nicotínico de acetilcolina alfa7. Este compuesto ha mostrado un potencial significativo en varias aplicaciones de investigación científica, particularmente en los campos de la neurociencia y la inmunología. This compound es conocido por sus propiedades antiinflamatorias y su capacidad para modular la actividad neuronal, lo que lo convierte en una herramienta valiosa en el estudio de enfermedades neurodegenerativas y condiciones inflamatorias .
Métodos De Preparación
GAT107, químicamente conocido como 4-(4-bromofenil)-3a,4,5,9b-tetrahidro-3H-ciclopent[c]quinolina-8-sulfonamida, se sintetiza mediante un proceso de varios pasosLas condiciones de reacción típicamente implican el uso de ácidos y bases fuertes, así como altas temperaturas para facilitar la formación del producto deseado .
La síntesis requiere un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento del producto final .
Análisis De Reacciones Químicas
GAT107 experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de sulfoxidos o sulfonas, mientras que la reducción puede resultar en la formación de aminas o alcoholes .
Aplicaciones Científicas De Investigación
Neuropharmacological Effects
GAT107 has been investigated for its effects on cognitive control, motivation, and sensory perception. A study utilizing blood-oxygen-level-dependent (BOLD) imaging demonstrated that this compound activated specific brain regions, including the primary somatosensory cortex and prefrontal cortex, highlighting its potential in treating cognitive impairments. The compound exhibited an inverted-U dose-response curve, with optimal effects observed at a dosage of 3 mg/kg .
Key Findings:
- Activation of brain regions associated with cognition.
- Potential applications in treating conditions like schizophrenia and neuropathic pain due to its antinociceptive properties .
Respiratory Medicine
Research has shown that this compound can improve survival rates in hyperoxia-compromised models by enhancing macrophage function. In a study involving mice with Pseudomonas aeruginosa lung infections, this compound reduced bacterial burden and oxidative stress levels. It was found to restore redox balance in macrophages, which is crucial for effective immune responses under hyperoxic conditions .
Key Findings:
- Amelioration of hyperoxia-induced oxidative stress.
- Enhancement of bacterial clearance functions in macrophages.
- Potential therapeutic role in ventilator-associated pneumonia (VAP) and hospital-acquired pneumonia (HAP) .
Neuroinflammation
Key Findings:
- Reduction of neuroinflammatory markers.
- Potential use in multiple sclerosis and other inflammatory neurological disorders.
Table 1: Summary of this compound's Applications
Table 2: Dose-Response Effects of this compound
Dose (mg/kg) | Effect on Brain Activation | Observations |
---|---|---|
0.5 | Minimal activation | No significant effects observed |
1.0 | Moderate activation | Some enhancement noted |
3.0 | Optimal activation | Greatest positive BOLD volume |
5.0 | Decreased activation | Inverted-U response noted |
Case Study 1: this compound in Hyperoxia-Induced Lung Infection
A study conducted on hyperoxia-compromised mice revealed that administration of this compound significantly improved survival rates by enhancing the phagocytic functions of macrophages. The results indicated a restoration of mitochondrial function and reduction of oxidative stress markers, emphasizing its potential as a therapeutic agent for patients with compromised lung function due to prolonged oxygen exposure.
Case Study 2: Cognitive Enhancement through this compound
In a clinical setting involving healthy volunteers, this compound was administered to assess its effects on cognitive tasks. The findings suggested that the compound could enhance cognitive performance without significant adverse effects, supporting its potential use in cognitive disorders.
Mecanismo De Acción
GAT107 ejerce sus efectos uniéndose al receptor nicotínico de acetilcolina alfa7, un canal iónico pentamerico ligado a ligando. Esta unión mejora la respuesta del receptor a su ligando natural, la acetilcolina, lo que lleva a un aumento del flujo de iones y la activación neuronal. La modulación alostérica positiva por this compound también reduce el estrés oxidativo en los macrófagos, mejorando su función fagocítica y mejorando la eliminación bacteriana .
Comparación Con Compuestos Similares
GAT107 es único en su doble función como agonista y modulador alostérico positivo del receptor nicotínico de acetilcolina alfa7. Los compuestos similares incluyen GTS-21 y PNU-120596, que también se dirigen al receptor alfa7 pero difieren en sus mecanismos de acción. GTS-21 es un agonista parcial, mientras que PNU-120596 es un modulador alostérico positivo sin actividad agonista intrínseca. La actividad dual de this compound proporciona una modulación más robusta del receptor, lo que lo convierte en una herramienta valiosa en la investigación .
Referencias
Actividad Biológica
GAT107 is a novel compound recognized for its role as an allosteric agonist and positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This article delves into the biological activity of this compound, emphasizing its mechanisms, effects on various cellular functions, and potential therapeutic applications based on recent research findings.
This compound operates primarily through the activation of α7 nAChR, a receptor implicated in various neurobiological processes including cognition, inflammation, and pain modulation. The compound exhibits several modes of action:
- Direct Activation : this compound directly activates α7 nAChR, leading to significant ion channel currents in electrophysiological studies. This activation is transient and diminishes upon washout .
- Potentiation : When co-applied with acetylcholine (ACh), this compound enhances the receptor's response, indicating its role as a PAM .
- Primed Potentiation : this compound can also induce potentiation of ACh responses after a washout period, suggesting prolonged effects on receptor sensitivity .
1. Oxidative Stress and Inflammation
This compound has demonstrated significant effects on oxidative stress and inflammatory responses in macrophages exposed to hyperoxia. Key findings include:
- Phagocytic Function : In vitro studies show that this compound (3.3 µM) restores phagocytic activity in hyperoxia-compromised macrophages. Phagocytosis increased from 33.2% to 105% compared to vehicle controls, indicating enhanced immune function .
- Antioxidant Activity : this compound treatment increases superoxide dismutase 1 (SOD1) activity and the expression of heme oxygenase-1 (HO-1), contributing to reduced oxidative stress in macrophages .
2. Neuroinflammation
Research indicates that this compound may suppress neuroinflammation via α7 nAChR activation. In murine models, it has been shown to downregulate pro-inflammatory cytokines while enhancing anti-inflammatory cytokines like IL-10 . This dual action suggests potential therapeutic benefits for conditions characterized by neuroinflammation.
3. Cognitive and Sensory Processing
Recent studies employing pharmacological MRI have revealed that this compound activates brain regions associated with cognitive control and sensory perception. Notably:
- The compound elicited a dose-dependent response in specific brain areas such as the prefrontal cortex and thalamus, with a peak effect observed at a dose of 3 mg/kg .
- Despite its activation effects, this compound was associated with a general decrease in resting-state functional connectivity across brain regions post-treatment .
Table: Summary of Key Findings on this compound
Propiedades
IUPAC Name |
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXHXYZTLIZTO-HDMKZQKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.